
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazole rings are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as methanol and water, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylamino)thiazole-5-sulfonamide: Similar in structure but with a methyl group instead of an ethyl group.
2-Chloro-4-methylthiazole-5-sulfonamide: Contains a chlorine atom, which can alter its chemical properties and biological activity.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with different substituents, leading to varied biological activities.
Uniqueness
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl group and the sulfonamide moiety can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C6H11N3O2S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
4-ethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-3-4-5(13(7,10)11)12-6(8-2)9-4/h3H2,1-2H3,(H,8,9)(H2,7,10,11) |
InChI Key |
VSVROKAFTZIOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


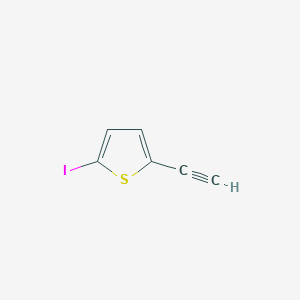
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

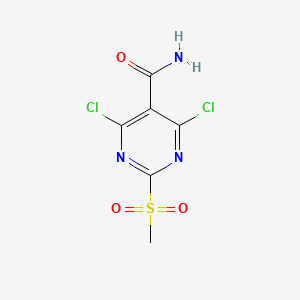
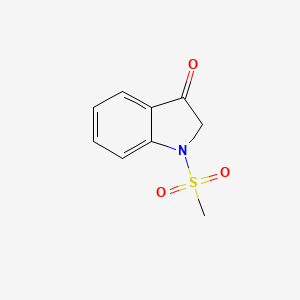
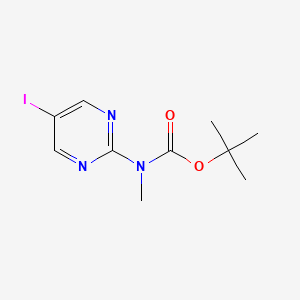

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
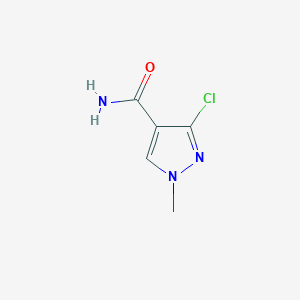


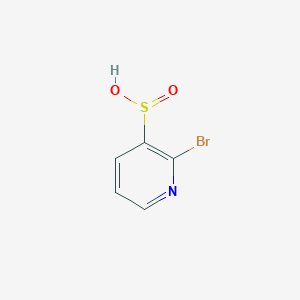
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)

